3,3-difluoro-1-oxa-6-azaspiro[3.3]heptane, trifluoroacetic acid
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Overview
Description
3,3-difluoro-1-oxa-6-azaspiro[33]heptane, trifluoroacetic acid is a spiro compound that features a unique structure with both fluorine and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-1-oxa-6-azaspiro[3.3]heptane, trifluoroacetic acid can be achieved through several methods. One common approach involves the reaction of appropriate starting materials under controlled conditions to form the spiro structure. For instance, the preparation of N-protected 2-oxa-6-azaspiroheptane can be done in one or two steps, involving the reductive removal of protective groups .
Industrial Production Methods
Industrial production of this compound typically involves scalable and reliable synthetic procedures. These methods are designed to produce the compound in large quantities while maintaining high purity and yield. The use of advanced techniques and equipment ensures the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3-difluoro-1-oxa-6-azaspiro[3.3]heptane, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds .
Scientific Research Applications
3,3-difluoro-1-oxa-6-azaspiro[3.3]heptane, trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is explored for its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-difluoro-1-oxa-6-azaspiro[3.3]heptane, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6,6-Difluoro-1-azaspiro[3.3]heptane oxalic acid
- 1-oxa-6-azaspiro[3.3]heptane trifluoroacetate
Uniqueness
3,3-difluoro-1-oxa-6-azaspiro[3.3]heptane, trifluoroacetic acid is unique due to its specific structural features, including the presence of both fluorine and oxygen atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
2639437-17-3 |
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Molecular Formula |
C7H8F5NO3 |
Molecular Weight |
249.14 g/mol |
IUPAC Name |
3,3-difluoro-1-oxa-6-azaspiro[3.3]heptane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H7F2NO.C2HF3O2/c6-5(7)3-9-4(5)1-8-2-4;3-2(4,5)1(6)7/h8H,1-3H2;(H,6,7) |
InChI Key |
VUIGXUJXEQINQE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1)C(CO2)(F)F.C(=O)(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
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